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Collagenase inhibitor -

Collagenase inhibitor

Catalog Number: EVT-10917198
CAS Number:
Molecular Formula: C15H29N3O4
Molecular Weight: 315.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Collagenase inhibitors are compounds that specifically inhibit the activity of collagenase enzymes, which are responsible for the degradation of collagen in various biological processes. Collagenases belong to a family of enzymes known as matrix metalloproteinases, which play crucial roles in tissue remodeling, wound healing, and various pathological conditions such as cancer metastasis and arthritis. The development of collagenase inhibitors is significant for therapeutic applications, particularly in conditions where excessive collagen degradation occurs.

Source

Collagenase inhibitors can be derived from various sources, including natural compounds found in plants and animals, as well as synthetic compounds designed through structure-based drug design. For example, recent studies have identified novel inhibitors through virtual screening and molecular docking techniques aimed at specific collagenase enzymes such as Clostridium histolyticum collagenase . Additionally, animal tissues, such as mouse calvaria and bovine pulp cells, have been shown to produce both collagenase and its inhibitors .

Classification

Collagenase inhibitors can be classified based on their origin:

  • Natural Inhibitors: These include proteins and peptides derived from biological sources.
  • Synthetic Inhibitors: These are chemically synthesized compounds designed to mimic natural inhibitors or to target specific active sites on collagenases.
Synthesis Analysis

Methods

The synthesis of collagenase inhibitors typically involves several methodologies:

  • Biological Synthesis: Involves culturing cells (e.g., fibroblasts or pulp cells) under controlled conditions to produce inhibitors alongside collagenases .
  • Chemical Synthesis: This includes the design and synthesis of small molecules that can inhibit collagenase activity. Techniques such as solid-phase peptide synthesis or combinatorial chemistry may be employed.

Technical Details

  1. Cell Culture Techniques: Cells are cultured in media devoid of serum to assess the production of collagenase and its inhibitors under specific conditions.
  2. Molecular Docking Studies: Computational methods are used to predict how potential inhibitors bind to the active site of collagenases, allowing for the optimization of inhibitor design .
  3. Density Functional Theory (DFT): This quantum mechanical modeling method helps in understanding the electronic structure of the inhibitors and their interactions with collagenases .
Molecular Structure Analysis

Structure

Collagenase enzymes typically consist of several domains:

  • Catalytic Domain: Contains zinc ions essential for catalytic activity.
  • Hemopexin-like Domain: Involved in substrate recognition and binding.
  • Propeptide Region: Maintains the enzyme in an inactive form until activated by cleavage .

Data

The molecular structure of collagenases can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into their three-dimensional conformation and active sites.

Chemical Reactions Analysis

Reactions

Collagenase catalyzes the hydrolysis of peptide bonds in collagen:

  1. Substrate Binding: The enzyme binds to its substrate (collagen) through specific interactions facilitated by its hemopexin-like domain.
  2. Catalytic Action: The catalytic zinc ion activates a water molecule that performs nucleophilic attack on the carbonyl carbon of the peptide bond, leading to cleavage .

Technical Details

The reaction mechanism involves several steps:

  • Formation of a tetrahedral intermediate.
  • Collapse of the intermediate to release peptide fragments.
Mechanism of Action

Process

Collagenase inhibitors function by binding to the active site or allosteric sites on the enzyme, preventing substrate access:

  1. Competitive Inhibition: Inhibitors compete with collagen for binding at the active site.
  2. Non-competitive Inhibition: Inhibitors bind at a different site, altering enzyme conformation and reducing activity.

Data

Studies have shown that specific structural features in inhibitors correlate with their potency against various types of collagenases, emphasizing the importance of structure-activity relationships in inhibitor design .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Many synthetic inhibitors exhibit varying solubility profiles depending on their chemical structure.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

  • pH Sensitivity: Some inhibitors may show altered activity across different pH levels.
  • Thermal Stability: The stability of these compounds at elevated temperatures is also a consideration for storage and efficacy.

Relevant data include melting points, solubility constants, and stability profiles obtained through laboratory analyses.

Applications

Scientific Uses

Collagenase inhibitors have significant applications in various fields:

  • Medical Research: Used in studies related to tissue remodeling and repair mechanisms.
  • Pharmaceutical Development: Potential candidates for treating diseases characterized by excessive collagen degradation, such as osteoarthritis and certain cancers.
  • Cosmetic Industry: Employed in formulations aimed at skin rejuvenation by controlling collagen breakdown.
Enzymatic Context of Collagenase Inhibition

Collagenase Classification and Structural Characteristics

Matrix Metalloproteinases versus Bacterial Collagenases

Collagenases are broadly categorized into two evolutionarily distinct families: matrix metalloproteinases (predominantly of animal origin) and bacterial collagenases. These groups exhibit fundamental differences in structure, substrate specificity, and biological roles.

Matrix Metalloproteinases (MMPs) constitute a family of zinc-dependent endopeptidases essential for physiological extracellular matrix remodeling. Key collagenolytic MMPs include:

  • Matrix Metalloproteinase 1 (interstitial collagenase)
  • Matrix Metalloproteinase 8 (neutrophil collagenase)
  • Matrix Metalloproteinase 13 (collagenase 3)These enzymes cleave native fibrillar collagens (types I, II, III, IV, XI) at specific Gly⁷⁷⁵⁻⁷⁷⁶Ile/Leu bonds within the triple helix, generating characteristic 3/4 and 1/4 fragments [8] [10]. Their catalytic mechanism depends on a conserved zinc-binding motif (HEXXHXXGXXH) and a methionine-containing "Met-turn" that positions the catalytic zinc ion [8] [10].

Bacterial collagenases, primarily secreted by pathogens like Clostridium histolyticum and Vibrio species, belong to the MEROPS M9 family. Unlike MMPs, they exhibit broader substrate specificity, cleaving collagen at multiple Yaa-Gly bonds throughout the triple helix [2] [7]. These enzymes function as virulence factors that facilitate tissue invasion by degrading collagen barriers. Clostridial collagenases (e.g., collagenase G, collagenase H) possess a modular architecture featuring:

  • A collagenolytic unit (~78 kDa N-terminal domain)
  • One or more accessory domains (e.g., polycystic kidney disease domains) that enhance collagen binding [6] [8].

Table 1: Comparative Features of Matrix Metalloproteinases and Bacterial Collagenases

CharacteristicMatrix MetalloproteinasesBacterial Collagenases
Representative MembersMatrix Metalloproteinase 1, Matrix Metalloproteinase 8, Matrix Metalloproteinase 13Collagenase G (ColG), Collagenase H (ColH), Collagenase A (ColA)
Biological OriginVertebrate tissuesClostridium, Vibrio, Bacillus species
Catalytic MechanismZinc-dependent hydrolysisZinc-dependent hydrolysis
Triple-Helical Cleavage SpecificitySingle site per chain (Gly⁷⁷⁵⁻⁷⁷⁶Ile/Leu)Multiple Yaa-Gly bonds
Structural DomainsPropeptide, catalytic, hemopexin-likeCollagenolytic unit, accessory domains
Primary Biological RolePhysiological tissue remodelingMicrobial invasion and pathogenesis
MEROPS ClassificationM10M9

Domain Architecture of Collagenolytic Enzymes

The functional diversity of collagenases stems from their specialized domain architectures:

Matrix Metalloproteinase Domains:

  • Propeptide Domain: Maintains enzyme latency via a "cysteine switch" (PRCGXPD motif) where cysteine coordinates the catalytic zinc [8] [10].
  • Catalytic Domain: Contains the zinc-binding motif and substrate-binding S1' pocket. The catalytic zinc is coordinated by three histidine residues, while a structural zinc stabilizes protein conformation [8].
  • Linker Region: A flexible hinge enabling interdomain mobility critical for collagenolysis [8].
  • Hemopexin-like Domain: A four-bladed β-propeller structure essential for collagen recognition and binding. Mutational studies confirm its necessity for fibrillar collagen degradation [8].

Bacterial Collagenase Domains:

  • Collagenolytic Unit: Harbors the catalytic zinc site with HExxH motif analogous to MMPs [6] [8].
  • Collagen-Binding Domains: Accessory domains (e.g., polycystic kidney disease domains) that anchor collagen fibrils, enabling processive degradation [2] [6].
  • Autoproteolytic Sites: Sequences like PLGP enable self-processing during maturation [7].

Table 2: Functional Domains in Collagenolytic Enzymes

DomainKey Structural FeaturesFunctional Role
Matrix Metalloproteinase PropeptidePRCGXPD motif; α-helical structureMaintains latency via cysteine-zinc coordination
Matrix Metalloproteinase Catalytic DomainHEXXH motif; Met-turn; S1' specificity pocketCatalytic cleavage of peptide bonds
Matrix Metalloproteinase Hemopexin-like DomainFour-bladed β-propeller; disulfide bondCollagen recognition and binding
Bacterial Collagenase Collagenolytic UnitHExxH zinc-binding site; hydrophobic substrate channelPeptide bond hydrolysis
Bacterial Accessory DomainsPolycystic kidney disease repeats; β-sandwich foldsCollagen fibril binding and unwinding

Collagenase-Mediated Pathogenesis Mechanisms

Role in Extracellular Matrix Degradation

Collagenases drive pathological tissue destruction through precisely regulated proteolytic cascades:

  • Collagen Fragmentation: Matrix Metalloproteinase 1 initiates collagen degradation by cleaving intact triple helices into denaturable fragments. Subsequent gelatinolytic MMPs (Matrix Metalloproteinase 2, Matrix Metalloproteinase 9) further degrade these fragments [4] [10]. This process is amplified in arthritis, where inflammatory cytokines upregulate Matrix Metalloproteinase 13, accelerating cartilage collagen loss [1] [8].

  • Extracellular Matrix Remodeling Dysregulation: Aberrant collagenase activity disrupts extracellular matrix homeostasis. In aging skin, elevated Matrix Metalloproteinase 1 causes collagen fragmentation, impairing dermal structural integrity [3]. Similarly, excessive Matrix Metalloproteinase 8 activity in chronic wounds degrades provisional matrices, hindering healing [8].

  • Downstream Signaling Consequences: Cleaved collagen fragments exhibit matrikine functions, triggering pro-inflammatory signaling (e.g., via DDR1 receptors) that perpetuates tissue damage. Degradation products also release sequestered growth factors (e.g., transforming growth factor beta), driving fibrotic responses [4] [10].

Virulence Factor Contributions in Bacterial Infections

Bacterial collagenases serve as critical virulence effectors with multifaceted pathological roles:

  • Tissue Barrier Penetration: Clostridium histolyticum collagenases degrade collagen-rich dermal and muscle barriers, enabling rapid spread in gas gangrene. Collagenase A (ColA) from Bacillus cereus similarly facilitates subcutaneous invasion [2] [5] [7].

  • Immune Evasion: Collagenolytic activity disrupts complement deposition and phagocyte recruitment by degrading extracellular matrix signaling components. Vibrio collagenases impair neutrophil chemotaxis by cleaving collagen chemotactic peptides [5] [6].

  • Biofilm Formation Support: Pseudomonas aeruginosa collagenases modify local tissue architecture to promote biofilm establishment, enhancing antibiotic resistance [6].

  • Novel Anti-Virulence Strategies: Inhibiting bacterial collagenases represents a promising antimicrobial strategy that avoids direct bactericidal pressure, potentially reducing resistance development. Natural compounds (capsaicin, curcumin) reversibly inhibit Collagenase A via zinc chelation and hydrophobic interactions:

Table 3: Natural Collagenase Inhibitors with Anti-Virulence Potential

InhibitorSourceIC₅₀ (μM) vs Collagenase APutative Mechanism
CapsaicinChili peppers18.9Zinc chelation; hydrophobic pocket binding
CurcuminTurmeric26.4Competitive inhibition at catalytic site
4′,5-DihydroxyflavonePlants32.1Hydrogen bonding with active residues
JugloneWalnuts41.7Structural zinc displacement
Palmatine ChlorideCoptis species58.3Allosteric site interaction

Molecular docking reveals these compounds occupy the catalytic cleft, coordinating zinc via carbonyl/catechol groups while forming hydrophobic contacts with S1' pocket residues [6].

Properties

Product Name

Collagenase inhibitor

IUPAC Name

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

InChI

InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19)

InChI Key

QRXOZHSEEGNRFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C

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